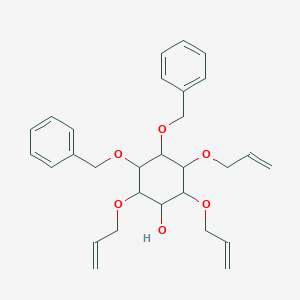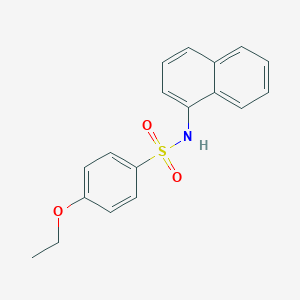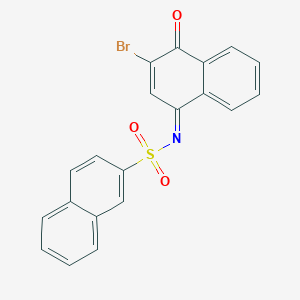
2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol, also known as TABCH, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TABCH is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
Wirkmechanismus
The mechanism of action of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol is not fully understood. However, studies have shown that 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs in multicellular organisms. 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol induces apoptosis by activating caspase enzymes, which are responsible for the cleavage of cellular proteins.
Biochemical and Physiological Effects:
2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol inhibits the growth of cancer cells by inducing apoptosis. In addition, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been shown to have anti-inflammatory effects. Studies have shown that 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. In addition, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been shown to have low toxicity, which makes it safe for use in lab experiments. However, there are also some limitations to using 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol in lab experiments. For example, the mechanism of action of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the solubility of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol in water is low, which makes it difficult to study its effects in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol. One potential direction is the study of its potential use as an antitumor agent. Further studies are needed to determine the mechanism of action of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol and to identify the specific types of cancer cells that are most sensitive to its effects. Another potential direction is the study of its potential use as a liquid crystal material. Further studies are needed to determine the physical properties of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol and to identify its potential applications in the field of materials science. Finally, further studies are needed to determine the potential use of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol as a chiral auxiliary in asymmetric synthesis.
Synthesemethoden
2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol can be synthesized using various methods, including the reaction of cyclohexanone with allyl bromide and benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out at a high temperature and yields 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol as the product. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
Wissenschaftliche Forschungsanwendungen
2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been studied extensively for its potential applications in various fields, including the field of medicine, materials science, and organic chemistry. In the field of medicine, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been studied for its potential use as an antitumor agent. Studies have shown that 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. In the field of materials science, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been studied for its potential use as a liquid crystal material. In organic chemistry, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
Molekularformel |
C29H36O6 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
3,4-bis(phenylmethoxy)-2,5,6-tris(prop-2-enoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C29H36O6/c1-4-17-31-25-24(30)26(32-18-5-2)28(34-20-22-13-9-7-10-14-22)29(27(25)33-19-6-3)35-21-23-15-11-8-12-16-23/h4-16,24-30H,1-3,17-21H2 |
InChI-Schlüssel |
YOJSECIIMJKBIT-UHFFFAOYSA-N |
SMILES |
C=CCOC1C(C(C(C(C1OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C)O |
Kanonische SMILES |
C=CCOC1C(C(C(C(C1OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)


![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)



![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)
![N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281763.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)